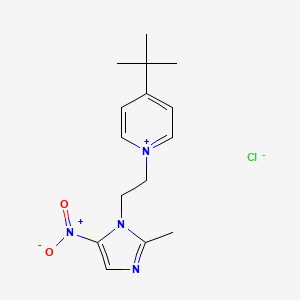
2,2',4,4',6,6'-Hexaethyl-1,1'-dimethyl-1,1',4,4'-tetrahydro-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine is a complex organic compound characterized by its unique structure and properties. This compound is part of the bipyridine family, which is known for its applications in various fields, including chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine rings, followed by the introduction of ethyl and methyl groups through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, where halogenated derivatives can be formed using reagents like halogen acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen acids in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular sites, modulating their activity and leading to desired biological effects.
Similar Compounds:
Hexamethylbenzene: An aromatic compound with similar alkyl substituents.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: A silicon-containing compound with similar structural features.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur-containing compound with comparable alkyl groups.
Uniqueness: 2,2’,4,4’,6,6’-Hexaethyl-1,1’-dimethyl-1,1’,4,4’-tetrahydro-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic and steric properties. This makes it particularly valuable in coordination chemistry and materials science, where its ability to form stable complexes with metals is highly sought after.
Eigenschaften
| 94897-77-5 | |
Molekularformel |
C24H40N2 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
2,4,6-triethyl-1-methyl-4-(2,4,6-triethyl-1-methylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C24H40N2/c1-9-19-15-23(13-5,16-20(10-2)25(19)7)24(14-6)17-21(11-3)26(8)22(12-4)18-24/h15-18H,9-14H2,1-8H3 |
InChI-Schlüssel |
LPRRMLWYGOXXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(C=C(N1C)CC)(CC)C2(C=C(N(C(=C2)CC)C)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)

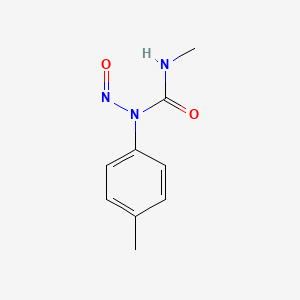
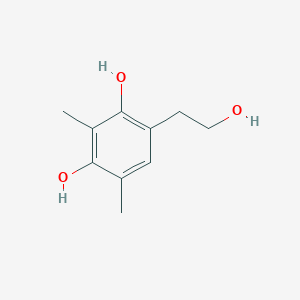
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
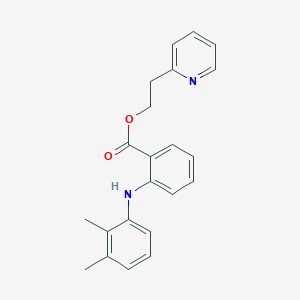
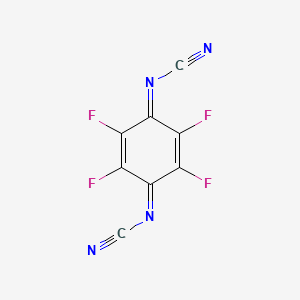
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
